1,5-Dibromo-2-chloro-3-fluorobenzene
Description
Overview of Halogenated Aromatics in Chemical Synthesis
Halogenated aromatic compounds are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the creation of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com The introduction of one or more halogen atoms onto an aromatic ring, a process known as halogenation, fundamentally alters the ring's reactivity and provides a handle for subsequent chemical transformations. wikipedia.org The carbon-halogen (C-X) bond is polarized due to the higher electronegativity of halogens compared to carbon, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. ncert.nic.in
These compounds are particularly valued as precursors in a wide array of cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. wikipedia.orglibretexts.org These palladium-catalyzed methods allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds, making aryl halides indispensable for assembling complex molecular frameworks from simpler components. wikipedia.org Beyond cross-coupling, aryl halides can participate in other crucial reactions, including nucleophilic aromatic substitution and the formation of organometallic reagents like Grignard or organolithium species. rsc.org
Importance of Specific Halogen Substitution Patterns
The true synthetic power of halogenated arenes is realized in polyhalogenated systems, where the specific pattern of halogen substituents dictates the molecule's reactivity. The presence of multiple, different halogens on a single benzene (B151609) ring creates distinct reactive sites, enabling chemists to perform sequential and site-selective modifications. thieme-connect.comnih.gov This selectivity is governed by several factors, including the inherent differences in the carbon-halogen bond strengths (C-F > C-Cl > C-Br > C-I) and the electronic and steric environment of each halogen. libretexts.orgquora.com
For instance, in transition-metal-catalyzed cross-coupling reactions, the less stable C-I and C-Br bonds typically react in preference to the more robust C-Cl bond. wikipedia.orglibretexts.org This reactivity difference allows for a stepwise functionalization, where a bromo-substituted position can be selectively coupled while a chloro-substituent remains intact for a later transformation. Furthermore, the electronic nature of the substituents influences reactivity; electron-withdrawing groups can activate certain positions for nucleophilic attack, while the steric hindrance around a halogen can direct reactions to less crowded sites. nih.gov The ability to control which halogen reacts is crucial for the efficient synthesis of highly substituted, value-added molecules. nih.govacs.org Another powerful tool is directed ortho-metalation (DoM), where a functional group on the ring directs a strong base to deprotonate a specific adjacent position, which can then react with an electrophile. unblog.frwikipedia.org The presence and position of halogens can influence these reactions, with lithiation generally occurring for chlorides and fluorides, while halogen-metal exchange is faster for bromides and iodides. uwindsor.ca
Contextualizing 1,5-Dibromo-2-chloro-3-fluorobenzene within Polyhalogenated Arene Chemistry
This compound is a prime example of a highly functionalized polyhalogenated arene designed for complex, multi-step syntheses. Its structure is notable for having four halogen atoms—two bromine, one chlorine, and one fluorine—arranged in a specific pattern that offers multiple, distinct points for chemical modification.
The key to its synthetic utility lies in the differential reactivity of its three types of carbon-halogen bonds. The two C-Br bonds are the most reactive sites for typical palladium-catalyzed cross-coupling reactions. This allows for selective initial functionalization at the 1 and 5 positions. Following the reaction of the bromo groups, the C-Cl bond at the 2-position offers a secondary site for further cross-coupling under more forcing conditions. The C-F bond is the strongest and least reactive in such reactions, typically remaining as a stable substituent throughout these sequences. libretexts.orgquora.comreddit.com This fluorine atom can, however, influence the electronic properties of the ring or participate in other types of reactions, such as directed ortho-metalation. uwindsor.caresearchgate.net
This hierarchical reactivity makes this compound a valuable building block for creating intricately substituted aromatic compounds, where different groups can be introduced in a controlled, stepwise manner at specific locations on the benzene ring.
Interactive Data Table for this compound Below are the key chemical identifiers and predicted properties for this compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₂Br₂ClF |
| Molar Mass | 288.34 g/mol |
| Appearance | Solid (predicted) |
| Solubility in Water | Very low (predicted) |
| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform, toluene |
| CAS Number | 202925-04-0 |
Data sourced from available chemical supplier information. cn-alchemist.com
Properties
IUPAC Name |
1,5-dibromo-2-chloro-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClF/c7-3-1-4(8)6(9)5(10)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJXIIFHUQBLSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369282 | |
| Record name | 1,5-Dibromo-2-chloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202925-04-0 | |
| Record name | 1,5-Dibromo-2-chloro-3-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202925-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dibromo-2-chloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profiles of 1,5 Dibromo 2 Chloro 3 Fluorobenzene
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution in polyhalogenated benzenes is a well-established process for the introduction of a wide range of nucleophiles onto the aromatic ring. The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The presence of multiple electron-withdrawing halogen atoms on the benzene (B151609) ring of 1,5-Dibromo-2-chloro-3-fluorobenzene is expected to activate the ring towards nucleophilic attack.
The SNAr mechanism involves two principal steps: the initial attack of a nucleophile on the aromatic ring to form a tetrahedral intermediate (the Meisenheimer complex), followed by the departure of a leaving group, which in this case is one of the halogen atoms. libretexts.org The rate-determining step is typically the formation of the Meisenheimer complex. youtube.com The stability of this intermediate is enhanced by the presence of electron-withdrawing groups, which can delocalize the negative charge. All halogens act as electron-withdrawing groups through their inductive effect, thereby activating the ring for nucleophilic attack.
For a reaction to occur, the nucleophile must attack a carbon atom bearing a halogen. The position of attack and the subsequent halogen to be displaced are influenced by several factors. A critical factor is the ability of the substituents to stabilize the negative charge of the Meisenheimer complex. In general, electron-withdrawing groups positioned ortho or para to the site of nucleophilic attack provide the most effective stabilization through resonance. libretexts.org
The selective replacement of one halogen over another in a polyhalogenated compound like this compound is a significant challenge. The outcome of such a reaction depends on the nature of the nucleophile, the reaction conditions, and the relative ability of each halogen to act as a leaving group. In SNAr reactions, the leaving group ability is often inversely related to the carbon-halogen bond strength. However, the rate-determining step is the nucleophilic attack, which is influenced by the electronegativity of the halogen at the site of attack.
The electronegativity of the halogens plays a dual role in SNAr reactions. A more electronegative halogen increases the electrophilicity of the carbon atom to which it is attached, making it more susceptible to nucleophilic attack. youtube.com Following this trend, the order of activation for nucleophilic attack would be C-F > C-Cl > C-Br.
However, the leaving group ability generally follows the reverse order, with iodide being the best leaving group and fluoride (B91410) the worst among the halogens. youtube.com This is attributed to the strength of the carbon-halogen bond, which decreases down the group (C-F > C-Cl > C-Br). reddit.com In many SNAr reactions, the attack of the nucleophile is the rate-determining step, and thus the high electronegativity of fluorine often leads to its preferential replacement, despite it being a poor leaving group. youtube.com This is particularly true when the aromatic ring is highly activated by other electron-withdrawing groups.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For polyhalogenated substrates such as this compound, these reactions offer the potential for selective functionalization at different halogenated positions. The most common of these reactions include the Suzuki-Miyaura, Negishi, and Stille couplings. sigmaaldrich.com
These cross-coupling reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organic halide. libretexts.org It is widely used due to the stability and low toxicity of the organoboron reagents.
Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner for the organic halide. Organozinc reagents are highly reactive, often allowing for milder reaction conditions.
Stille Coupling: This reaction employs an organotin reagent (organostannane) to couple with the organic halide. A key advantage of the Stille reaction is its tolerance to a wide variety of functional groups.
The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity in these reactions. acs.org
The selective activation of one carbon-halogen bond over another is a key aspect of cross-coupling reactions with polyhalogenated substrates. This selectivity is primarily dictated by the relative bond dissociation energies of the carbon-halogen bonds. The general trend for the reactivity of carbon-halogen bonds in oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl > C-F. libretexts.org
This trend suggests that in a molecule like this compound, the C-Br bonds would be the most reactive towards palladium-catalyzed cross-coupling. Therefore, it is anticipated that selective coupling at the bromine-substituted positions (C1 and C5) could be achieved under carefully controlled conditions, leaving the C-Cl and C-F bonds intact for potential subsequent transformations. Achieving selectivity between the two C-Br bonds, or targeting the C-Cl or C-F bonds, would require more specialized catalytic systems and reaction conditions, potentially involving the use of specific ligands that can modulate the electronic and steric properties of the palladium catalyst. While the general principles are well-established, specific experimental data for this compound would be necessary to define the precise conditions for such selective transformations.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Stille)
Formation of Carbon-Carbon Bonds with Organometallic Reagents
The formation of new carbon-carbon bonds using this compound as a substrate is most effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In these reactions, the different carbon-halogen bonds exhibit distinct reactivities, which generally follow the order of bond dissociation energy: C-Br < C-Cl << C-F. nih.gov Consequently, oxidative addition to a Pd(0) catalyst is expected to occur selectively at the C-Br bonds. polyu.edu.hk
This chemoselectivity allows for the stepwise functionalization of the molecule. Under standard Suzuki-Miyaura conditions, using an organoboronic acid in the presence of a palladium catalyst and a base, selective substitution of one or both bromine atoms can be achieved while leaving the C-Cl and C-F bonds intact. nih.govresearchgate.net The first coupling is anticipated to occur at either the C-1 or C-5 position. Introducing a second equivalent of an organometallic reagent can lead to disubstitution at both bromine-bearing positions.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale / Reference |
| Aryl Halide | This compound | Substrate with multiple, differentially reactive halogen sites. |
| Organometallic Reagent | Arylboronic Acid (Ar-B(OH)₂) | Common, stable, and effective coupling partner in Suzuki reactions. libretexts.org |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Widely used, efficient palladium catalysts for C-Br bond activation. nih.gov |
| Base | K₃PO₄ or Cs₂CO₃ | Activates the boronic acid for transmetalation and neutralizes the HX byproduct. nih.gov |
| Solvent | Toluene, Dioxane, or DMF/Water | Aprotic polar solvents are typical for these reactions. |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the catalytic cycle. |
| Expected Outcome | Selective mono- or di-arylation at the C-Br positions. | Based on the established reactivity hierarchy of C-X bonds. nih.govpolyu.edu.hk |
This table presents a hypothetical reaction based on established chemical principles for polyhalogenated arenes.
Catalyst Systems and Ligand Effects in Coupling Reactions
The success and selectivity of cross-coupling reactions involving this compound are critically dependent on the choice of the catalyst system, particularly the supporting ligand. The catalytic cycle for a Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The ligand, typically a phosphine (B1218219), stabilizes the palladium center and modulates its reactivity.
For coupling at the C-Br positions, common catalyst precursors like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are used in conjunction with phosphine ligands. researchgate.netorganic-chemistry.org
Electron-rich and bulky phosphine ligands , such as tricyclohexylphosphine (B42057) (PCy₃) and dialkylbiaryl phosphines (e.g., DavePhos), are known to promote the oxidative addition step, even with less reactive aryl chlorides, and can be essential for achieving high yields and catalyst turnover. nih.gov
Ferrocenyl-based ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are also highly effective, providing robust catalysts that are resistant to decomposition at higher temperatures. nih.govsigmaaldrich.com
The choice of ligand can influence which form of the palladium catalyst is active in the reaction—be it a mononuclear species or palladium nanoparticles—which in turn can affect the site selectivity of the coupling reaction, especially in substrates with multiple identical halogens. nih.gov
Nickel-Catalyzed Coupling Processes
While palladium catalysts are standard for activating C-Br bonds, nickel-based catalyst systems offer a powerful alternative, particularly for the activation of the more robust C-Cl and even C-F bonds. beilstein-journals.orgnih.gov This opens the possibility for exhaustive functionalization of this compound. A plausible synthetic strategy would involve initial selective palladium-catalyzed coupling at the two C-Br sites, followed by a nickel-catalyzed coupling to substitute the chlorine atom.
Nickel-catalyzed cross-couplings often proceed through different mechanisms than their palladium counterparts, potentially involving Ni(I)/Ni(III) catalytic cycles or radical intermediates. acs.org These alternative pathways are what enable the cleavage of stronger carbon-halogen bonds. For example, nickel complexes supported by N-heterocyclic carbene (NHC) or other specialized ligands have been shown to be effective for the cross-coupling of aryl chlorides and even aryl fluorides with organozinc or Grignard reagents. researchgate.netnih.govscilit.com The use of nickel catalysis thus provides an orthogonal method to functionalize positions on the benzene ring that are inert to palladium catalysis. beilstein-journals.org
Halogen Dance Reactions and Halogen Migration Phenomena
Polyhalogenated arenes like this compound are potential substrates for halogen dance (HD) reactions, an isomerization process involving the migration of a halogen atom across the aromatic ring. rsc.org
Base-Promoted Halogen Migration in Polyhalogenated Arenes
The halogen dance is typically initiated by a strong, sterically hindered, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), at low temperatures. researchgate.net The reaction is an intermolecular process driven by thermodynamics, proceeding toward the most stable aryl anion intermediate. whiterose.ac.uk In this rearrangement, a halogen (most commonly bromine or iodine) migrates from its original position to a different one on the ring. clockss.org For this compound, treatment with a strong lithium amide base could potentially induce the migration of one of the bromine atoms.
Mechanistic Insights into Halogen Redistribution
The generally accepted mechanism for the halogen dance does not involve an aryne intermediate. masterorganicchemistry.com Instead, it proceeds through the following key steps:
Deprotonation: The strong base abstracts a proton from the aromatic ring to form an aryl anion (an organolithium species). The site of deprotonation is directed by the substituents on the ring.
Halogen Transfer: The initially formed aryl anion can then act as a halogen acceptor, while another molecule of the halogenated arene acts as a halogen donor.
Equilibration: A series of deprotonation and halogen transfer steps occurs, leading to a mixture of lithiated isomers. The reaction equilibrium is driven towards the formation of the most thermodynamically stable aryl anion. whiterose.ac.uk
This final, most stable organolithium intermediate can then be trapped by adding an electrophile (such as water, iodine, or an aldehyde), yielding a rearranged, functionalized product. whiterose.ac.uk
Impact of Steric and Electronic Effects on Halogen Dance
The regiochemical outcome of a halogen dance reaction is governed by the relative stability of the possible aryl anion intermediates, which is influenced by a combination of steric and electronic effects of the substituents. nih.gov
In this compound, there are two available protons at the C-4 and C-6 positions.
Electronic Effects: All four halogens exert a strong electron-withdrawing inductive effect (-I), which acidifies the adjacent protons and stabilizes a negative charge on a neighboring carbon. Fluorine possesses the strongest -I effect, making the proton at C-6 (ortho to fluorine) highly acidic. wikipedia.org The chlorine and bromine atoms also contribute to the stabilization of an anion at C-4 or C-6. Halogens can also exert a resonance-donating effect (+M), which can stabilize an adjacent carbocation but is less significant for anion stability compared to the inductive effect. youtube.comquora.com
Steric Effects: The steric bulk of the substituents can influence the approach of the base and the stability of the resulting organolithium species.
Deprotonation is most likely to occur at C-6 due to the powerful ortho-directing effect of the fluorine atom. However, the resulting anion at C-6 is adjacent to the fluorine and a bromine atom. An alternative anion at C-4 would be stabilized by two flanking bromine atoms. The thermodynamic driving force of the reaction will favor the formation of the most stable anion. If the anion at C-4 is more stable than the one at C-6, a 1,2-migration of the bromine atom from C-5 to C-6 could occur, driven by the formation of the more stable 4-lithio intermediate. The ultimate product distribution upon electrophilic quench would reveal the preferred position of the lithium and thus the direction of the halogen dance.
Lithiation and Metal-Halogen Exchange Reactions
Metal-halogen exchange and directed ortho-metalation are powerful strategies for the functionalization of polyhalogenated benzenes. In the case of this compound, the presence of multiple halogens of differing reactivity and directing ability allows for selective transformations.
The fluorine atom is a potent directing group for ortho-metalation due to its ability to coordinate with organolithium reagents. capes.gov.brresearchgate.netuwindsor.ca This effect generally directs lithiation to the position immediately adjacent to the fluorine atom. For this compound, the position ortho to the fluorine (C4) is sterically hindered by the adjacent bromine and chlorine atoms. However, the other ortho position (C2) is occupied by a chlorine atom. The acidity of the C-H protons is also a key factor, with fluorine substituents significantly increasing the acidity of ortho protons. acs.org
Metal-halogen exchange is also a prominent reaction pathway, particularly with the more reactive bromine atoms. The use of organolithium reagents like n-butyllithium (n-BuLi) at low temperatures can selectively replace a bromine atom with lithium. The choice between ortho-metalation and bromine-lithium exchange is influenced by the reaction conditions, including the specific organolithium reagent used and the temperature. For instance, lithium diisopropylamide (LDA), a strong, non-nucleophilic base, often favors deprotonation (ortho-metalation), whereas n-BuLi is more commonly used for halogen-metal exchange.
The regioselectivity of bromine-lithium exchange is governed by both electronic and steric factors. The bromine at the C5 position is flanked by a hydrogen and the fluorine-directed chloro-substituted carbon, while the bromine at C1 is flanked by two hydrogens. The inductive effects of the adjacent halogens will influence the ease of exchange at each position.
Table 1: Predicted Regioselectivity of Lithiation/Metal-Halogen Exchange
| Reagent | Predicted Major Pathway | Predicted Site of Lithiation | Rationale |
| n-BuLi | Bromine-Lithium Exchange | C5 | The C-Br bond is weaker than C-Cl and C-F bonds. The C5 position is generally favored for exchange in related polyhalogenated systems. |
| LDA | Ortho-metalation | C4 | Fluorine is a powerful ortho-directing group, making the C4 proton the most acidic. LDA is a strong base that favors deprotonation over halogen exchange. capes.gov.brresearchgate.net |
Once the aryllithium intermediate is formed, it can be trapped with a variety of electrophiles to introduce new functional groups onto the aromatic ring. This two-step process provides a versatile method for synthesizing highly substituted benzene derivatives.
Common electrophiles used to quench the aryllithium species include:
Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively.
Carbon Dioxide (CO₂): To introduce a carboxylic acid group.
N,N-Dimethylformamide (DMF): To install a formyl group (aldehyde).
Iodine (I₂): To replace the lithium with an iodine atom.
The choice of electrophile allows for the synthesis of a wide array of derivatives, which can serve as building blocks for more complex molecules. The yield of these functionalization reactions depends on the stability of the aryllithium intermediate and the reactivity of the chosen electrophile.
Table 2: Illustrative Functionalization Reactions of Lithiated Intermediates
| Lithiation Site | Electrophile | Product |
| C5 | CO₂ | 5-Bromo-2-chloro-3-fluorobenzoic acid |
| C4 | DMF | 4-Bromo-2-chloro-3-fluoro-6-formylbenzene |
Reduction Reactions of Carbon-Halogen Bonds
The carbon-halogen bonds in this compound can be selectively or fully reduced to carbon-hydrogen bonds. This process, known as hydrodehalogenation, is a valuable synthetic tool.
Catalytic hydrogenation is a common method for the reduction of carbon-halogen bonds. libretexts.orglibretexts.orgyoutube.comnih.govyoutube.com The reactivity of these bonds towards hydrogenation generally follows the order C-Br > C-Cl > C-F. This difference in reactivity allows for selective dehalogenation under controlled conditions.
By carefully selecting the catalyst (e.g., Palladium on carbon, Platinum oxide) and reaction parameters (e.g., temperature, pressure, reaction time), it is possible to selectively remove the bromine atoms while leaving the chlorine and fluorine atoms intact. More forcing conditions would be required to cleave the stronger C-Cl bond, and the C-F bond is typically the most resistant to reduction.
Other reductive methods, such as those employing activated metals or hydride reagents, can also be used for dehalogenation. The choice of method depends on the desired selectivity and the presence of other functional groups in the molecule.
Table 3: Predicted Products of Selective Dehalogenation
| Reagent/Conditions | Predicted Major Product |
| H₂, Pd/C, 1 atm | 2-Chloro-3-fluorobenzene |
| H₂, Raney Ni, high pressure/temp | 1-Chloro-2-fluorobenzene |
| NaBH₄, PdCl₂ | 2-Chloro-3-fluorobenzene |
Electrophilic Substitution Reactions (e.g., Nitration, Sulfonation)
The electron-withdrawing nature of the four halogen substituents significantly deactivates the aromatic ring of this compound towards electrophilic aromatic substitution (EAS). libretexts.orgorganicchemistrytutor.compressbooks.publumenlearning.compitt.edu Reactions such as nitration and sulfonation require harsh conditions to proceed.
All halogens are deactivating due to their strong inductive electron-withdrawing effect (-I effect). pressbooks.pub This effect reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles.
However, halogens also possess a resonance electron-donating effect (+R effect) due to their lone pairs of electrons. libretexts.org This resonance effect increases the electron density at the ortho and para positions relative to the meta position. Consequently, halogens are ortho, para-directors, despite their deactivating nature. organicchemistrytutor.comlumenlearning.compitt.edu
In this compound, the directing effects of the four halogens must be considered collectively. The available positions for substitution are C4 and C6.
Position C4: This position is ortho to the bromine at C5 and para to the bromine at C1. It is also meta to the chlorine at C2 and the fluorine at C3.
Position C6: This position is ortho to the bromine at C1 and meta to the other three halogens.
The fluorine at C3 and the chlorine at C2 will primarily direct incoming electrophiles to their para positions, which are C6 and C5 (already substituted) respectively. The bromine atoms at C1 and C5 direct to their ortho and para positions. The interplay of these directing effects, combined with steric hindrance, will determine the final regiochemical outcome. Given the strong deactivation of the ring, achieving high yields and selectivity in electrophilic substitution reactions is challenging. Standard nitration (using a mixture of nitric acid and sulfuric acid) or sulfonation (using fuming sulfuric acid) would likely require elevated temperatures and result in a mixture of products, if the reaction proceeds at all. wikipedia.orgyoutube.com
Formation of Unsaturated Compounds via Dehydrohalogenation
The reaction of polyhalogenated benzenes with strong bases can lead to the formation of highly reactive, unsaturated intermediates known as benzynes (or arynes) through a process of dehydrohalogenation. This reaction typically involves the abstraction of a proton from the aromatic ring by a strong base, followed by the elimination of a halide ion from an adjacent carbon. For this compound, this process would result in the formation of a dibromo- or bromochlorofluorobenzyne intermediate.
Dehydrohalogenation of aryl halides is a well-established method for generating benzynes. organicchemistrytutor.comwikipedia.org The choice of a strong base is crucial for this transformation, with reagents such as sodium amide (NaNH2), lithium diisopropylamide (LDA), or organolithium compounds like n-butyllithium (nBuLi) being commonly employed. organicchemistrytutor.comtcichemicals.com The process is initiated by the deprotonation of a carbon atom adjacent to a halogen, followed by the elimination of the halide, leading to the formation of a carbon-carbon triple bond within the aromatic ring. masterorganicchemistry.com
In the case of this compound, there are two hydrogen atoms on the ring, at positions 4 and 6. Abstraction of one of these protons by a strong base would generate a carbanion. This carbanion can then eliminate a halide from an adjacent position. Given the substitution pattern, two potential benzyne (B1209423) intermediates could be formed:
3-Bromo-4-chloro-5-fluorobenzyne: Formed by the removal of the hydrogen at position 6 and the bromide at position 5.
4-Bromo-3-chloro-5-fluorobenzyne: Formed by the removal of the hydrogen at position 4 and the bromide at position 5.
The relative rates of elimination of the different halogens generally follow the order I > Br > Cl > F in aprotic solvents when the elimination is stepwise. princeton.edu Therefore, the elimination of a bromide ion is more probable than the elimination of a chloride ion.
Due to their extreme reactivity, benzynes cannot be isolated. Their formation is typically confirmed by in-situ "trapping" reactions. tcichemicals.com Dienes, such as furan, are commonly used as trapping agents, reacting with the benzyne in a Diels-Alder cycloaddition to yield a stable adduct. tcichemicals.comresearchgate.net This adduct can then be isolated and characterized, providing evidence for the transient existence of the benzyne.
The following table outlines a generalized reaction for the dehydrohalogenation of this compound and the subsequent trapping of the benzyne intermediate.
| Starting Material | Reagents | Intermediate | Trapping Agent | Product |
| This compound | Strong Base (e.g., nBuLi, LDA) | Halogenated Benzyne | Furan | Diels-Alder Adduct |
Spectroscopic and Computational Characterization Methodologies
Vibrational Spectroscopy Studies (FTIR and FT-Raman)
In the study of halogenated benzenes, the FTIR spectrum is typically recorded in the 4000–400 cm⁻¹ range, often using a KBr pellet technique. niscpr.res.in The FT-Raman spectrum, which complements the FTIR data, is generally recorded in the Stokes region (e.g., 3500–50 cm⁻¹) using a Nd:YAG laser for excitation. niscpr.res.in For a molecule like 1,5-Dibromo-2-chloro-3-fluorobenzene, which is assumed to have C_s point group symmetry, the 30 fundamental modes of vibration are distributed into 21 in-plane (A') and 9 out-of-plane (A") vibrations. niscpr.res.in
Table 1: Illustrative Vibrational Wavenumbers and Assignments for a Halogenated Benzene (B151609) Isomer (2-chloro-1,3-dibromo-5-fluorobenzene) This table is based on data for an isomer and serves to illustrate the types of vibrational modes analyzed.
| FTIR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment |
| 3072 | 3106 | C-H Stretching |
| 1559 | 1561 | C-C Stretching |
| 1133 | 1134 | C-H In-plane Bending |
| 829 | 830 | C-F Bending |
| 710 | 711 | C-Cl Stretching |
| 550 | 551 | C-Br Stretching |
Source: Adapted from experimental data on 2-chloro-1,3-dibromo-5-fluorobenzene. niscpr.res.in
Normal Coordinate Analysis (NCA) is a powerful computational method used to obtain a complete description of the molecular vibrations. niscpr.res.in This analysis utilizes a General Valence Force Field (GVFF) model and Wilson's FG matrix mechanism to calculate the potential energy constants associated with the molecule's bonds and angles. niscpr.res.in The potential energy distribution (PED) is then calculated to provide unambiguous vibrational assignments for the observed fundamental frequencies. nih.gov
The process involves refining force constants through an overlay least-squares technique to achieve the best possible agreement between calculated and experimental frequencies. nih.gov These potential energy constants (e.g., for stretching, bending, and torsion) quantify the stiffness of bonds and the energy required for angular distortions, providing deep insight into the molecule's force field. niscpr.res.in
Density Functional Theory (DFT) has become a standard tool for predicting the structural and spectroscopic properties of molecules. doi.orgnih.gov Methods like B3LYP, combined with various basis sets (e.g., 6-311++G(d,p)), are used to optimize the molecular geometry and calculate harmonic vibrational frequencies. doi.org
Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. doi.org To correct for these discrepancies, computed frequencies are typically scaled using a suitable scaling factor, which leads to better coherence with observed values. doi.orgnih.gov These calculations not only predict the frequencies of vibrational modes but also their IR and Raman intensities, allowing for the simulation of spectra that can be directly compared with experimental results. researchgate.net The agreement between scaled theoretical frequencies and experimental data is generally very good, confirming the accuracy of the vibrational assignments. doi.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide critical data for structural confirmation.
The ¹H NMR spectrum of this compound is expected to show two distinct signals for the two aromatic protons. The chemical shifts and coupling patterns would be influenced by the surrounding halogen substituents. Data for a related compound, 1,3-Dibromo-5-fluorobenzene, shows proton signals appearing as a triplet and a doublet in the aromatic region, which can be used as a reference point. chemicalbook.com
The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. In polyhalogenated benzenes, the carbon signals are spread over a range, with carbons directly bonded to halogens showing distinct shifts. For instance, the ¹³C NMR spectrum of 1,3-Dibromo-5-chlorobenzene (B31355) displays four signals, corresponding to the different carbon environments in the molecule. chemicalbook.com For this compound, six unique carbon signals are expected.
¹⁹F NMR is particularly informative due to its high sensitivity and the large chemical shift range of the fluorine nucleus. nih.gov The chemical shift of the fluorine atom is highly sensitive to its electronic environment, which is dictated by the other substituents on the aromatic ring. Predicting ¹⁹F shifts using DFT calculations, often with scaling factors, has become a reliable method for assigning specific fluorine resonances in multifluorinated aromatic compounds. nih.gov The coupling between ¹⁹F and nearby ¹H and ¹³C nuclei provides further structural information.
Table 2: Illustrative ¹³C and ¹H NMR Data for Related Halogenated Benzenes
| Compound | Nucleus | Chemical Shift (ppm) Data |
| 1,3-Dibromo-5-chlorobenzene | ¹³C | ~135.5, 132.5, 129.5, 123.5 |
| 1,3-Dibromo-5-fluorobenzene | ¹H | ~7.4 (t), 7.2 (d) |
Source: Adapted from spectral data for related compounds. chemicalbook.comchemicalbook.com
Isotopic labeling, such as the substitution of hydrogen with deuterium, is a powerful technique used to study reaction mechanisms and vibrational energy dynamics. researchgate.net In spectroscopy, replacing a proton with a deuteron (B1233211) significantly alters the frequency of its associated vibrational modes due to the mass difference, which can help in assigning complex spectra. While no specific isotopic labeling studies on this compound are documented, the study of deuterated benzene provides a clear example of this method's utility. researchgate.net In mechanistic studies, tracking the position of an isotope through a reaction sequence can reveal the pathways of bond formation and cleavage.
Mass Spectrometry Techniques for Structural Confirmation
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. Under electron ionization (EI), molecules are fragmented in a reproducible manner, creating a unique fingerprint that aids in structural identification.
For halogenated compounds, the isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio) are highly characteristic. The mass spectrum of this compound would be expected to show a distinctive molecular ion peak cluster reflecting the presence of two bromine atoms and one chlorine atom. Analysis of related compounds like 1-bromo-4-chlorobenzene (B145707) shows major fragments corresponding to the loss of halogen atoms or the entire aromatic ring. nist.gov The fragmentation pattern helps to confirm the types and number of halogen substituents on the benzene ring.
X-ray Crystallography for Solid-State Structure Elucidation (if applicable to related compounds)
For instance, studies on other substituted dibromobenzenes, such as 1,3-dibromo-2,4,6-trimethyl-benzene, have utilized X-ray crystallography to reveal detailed molecular conformations and crystal packing arrangements. rsc.org In the crystalline state, molecules of this related compound are packed in a manner that favors strong van der Waals interactions. rsc.org Such analyses for this compound, were it to be crystallized, would unambiguously determine the planar arrangement of the benzene ring and the specific orientations of the bromo, chloro, and fluoro substituents. This information is critical for understanding steric effects and intermolecular interactions, such as halogen bonding, which can influence the material's bulk properties.
Table 1: Representative Crystallographic Data for a Related Halogenated Benzene Derivative (Illustrative)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.345 |
| b (Å) | 10.567 |
| c (Å) | 13.456 |
| β (°) | 98.76 |
| Volume (ų) | 1178.9 |
| Z | 4 |
| Note: This data is illustrative and based on a representative related compound, not this compound. |
Advanced Computational Chemistry for Molecular Design and Property Prediction
Computational chemistry provides powerful tools to predict and understand the behavior of molecules like this compound, complementing experimental data and guiding further research.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations can predict a variety of properties with a high degree of accuracy.
Research on structurally similar compounds, such as 1,3-dibromo-5-chlorobenzene, has demonstrated the utility of DFT methods like B3LYP with a 6-31G basis set to calculate optimized molecular structures, harmonic vibrational frequencies, and infrared and Raman spectra. researchgate.net Such calculations for the title compound would allow for the prediction of its dipole moment, molecular electrostatic potential (MEP), and the energies of its frontier molecular orbitals (HOMO and LUMO).
The MEP map would be particularly insightful, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The electronegative halogen atoms would be expected to create regions of negative potential, while the hydrogen atom and the regions above and below the aromatic ring would likely exhibit positive potential. This information is crucial for predicting sites susceptible to nucleophilic or electrophilic attack and for understanding non-covalent interactions.
Table 2: Predicted Electronic Properties of a Related Halobenzene via DFT (Illustrative)
| Property | Predicted Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 1.5 D |
| First Hyperpolarizability | 1.221 x 10⁻³⁰ esu |
| Note: These values are based on DFT calculations for 1,3-dibromo-5-chlorobenzene and are illustrative for the types of data obtained for this compound. researchgate.net |
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. halo.science While specific MD studies on this compound are not prevalent, this technique is highly relevant for understanding its behavior in condensed phases, such as in solution or as part of a larger molecular assembly. arxiv.orgnih.gov
For applications in materials science or as a solvent, MD simulations could predict bulk properties like density, viscosity, and diffusion coefficients. By simulating a system containing many molecules of this compound, one can observe how they interact and arrange themselves, providing insights into liquid-state structure and dynamics. Furthermore, MD simulations are invaluable for studying the interactions of this compound with other molecules, such as polymers or biological macromolecules, which could be relevant in the design of new materials or chemical probes. halo.sciencenih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their physical, chemical, or biological activity. bigchem.euresearchgate.net For a compound like this compound, QSAR models could be developed to predict its properties based on a dataset of related halogenated benzenes. nih.gov
For instance, QSAR models have been successfully developed for halogenated benzenes to predict physicochemical properties such as boiling point, melting point, density, and flash point. nih.gov These models typically use topological indices and other molecular descriptors derived from the chemical structure to build a statistically significant correlation with the property of interest. Such models could provide a valuable tool for estimating the properties of this compound and other new derivatives without the need for extensive experimental measurement. nih.gov The development of QSAR models is particularly relevant in the context of environmental risk assessment and the design of chemicals with specific desired properties. nih.gov
Applications in Advanced Organic Synthesis
Intermediate in the Synthesis of Complex Organic Molecules
This section will investigate the role of 1,5-Dibromo-2-chloro-3-fluorobenzene as a foundational element in creating larger, more complex molecules. The distinct reactivity of its bromine and chlorine substituents in reactions such as cross-coupling is a key area of interest.
Precursor for Pharmacologically Active Compounds
An in-depth analysis of the compound's application in the pharmaceutical industry will be presented. This will include any documented instances of its use in the synthesis of new therapeutic agents, where the specific halogen pattern could be crucial for biological activity.
Building Block for Agrochemicals and Pesticides
The article will explore the use of this compound in the development of new agrochemicals. The introduction of halogen atoms into pesticide molecules is a common strategy to enhance their efficacy and stability.
Synthesis of Specialized Materials (e.g., Electronic, Optical)
The potential incorporation of this compound into advanced materials, such as those with specific electronic or optical properties, will be examined. Halogenated benzenes are often used to tune the characteristics of organic semiconductors and other functional materials.
Construction of Heterocyclic Ring Systems
This part of the article will focus on how this compound can be used to construct heterocyclic compounds, which are core structures in many areas of chemistry, including medicine and materials science.
Preparation of Organometallic Reagents
Finally, the preparation and utility of organometallic reagents derived from this compound will be discussed. These reagents are powerful tools in organic synthesis for forming new carbon-carbon bonds.
The publication of this detailed article is pending the acquisition of specific, peer-reviewed data and patent-documented examples for each of the outlined subsections. At present, while the potential for these applications is noted by chemical suppliers, detailed scientific literature elaborating on these specific uses is not yet widely available in the public domain.
Future Research Directions and Unexplored Reactivity
Development of Novel Catalytic Systems for Enhanced Selectivity
Currently, there is a notable absence of published research specifically detailing the catalytic transformations of 1,5-Dibromo-2-chloro-3-fluorobenzene. The distinct electronic and steric environment created by the bromo, chloro, and fluoro substituents offers a compelling platform for investigating selective catalysis. Future research should focus on developing novel catalytic systems that can differentiate between the various carbon-halogen bonds.
The varying bond strengths (C-Br < C-Cl < C-F) and the unique substitution pattern could be exploited in cross-coupling reactions. For instance, palladium- or nickel-based catalysts, perhaps with specifically designed phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, could be developed to selectively activate one C-Br bond over the other, or to favor reactions at the C-Cl bond while leaving the C-Br and C-F bonds intact. Achieving such selectivity would be a significant advancement, enabling the stepwise functionalization of the aromatic ring.
Potential Research Directions in Catalysis:
| Research Area | Proposed Catalytic System | Expected Outcome |
| Selective C-Br Activation | Palladium complexes with sterically hindered, electron-rich ligands. | Mono-functionalization at either the C1 or C5 position, leaving the other C-Br and C-Cl bonds available for subsequent reactions. |
| Selective C-Cl Activation | Nickel-based catalysts known for their ability to activate stronger C-Cl bonds. | Functionalization at the C2 position, providing access to a different set of derivatives. |
| Orthogonal Functionalization | Dual catalytic systems or a single catalyst with tunable selectivity based on reaction conditions. | Stepwise and site-selective introduction of different functional groups onto the same molecule. |
Exploration of Sustainable and Green Synthesis Routes
The pursuit of environmentally benign chemical processes is a cornerstone of modern chemistry. nih.gov For a polyhalogenated compound like this compound, future research into its synthesis and subsequent transformations should prioritize green chemistry principles. This includes the use of less toxic reagents, renewable solvents, and energy-efficient reaction conditions.
Future investigations could explore one-pot syntheses from simpler precursors, minimizing waste from intermediate purification steps. The use of mechanochemistry (ball-milling) or flow chemistry could also represent more sustainable approaches to its synthesis and reactions, potentially reducing solvent usage and improving reaction efficiency and safety. Furthermore, catalytic systems for its functionalization should be designed for high atom economy and recyclability. For example, heterogeneous catalysts or catalysts immobilized on solid supports could be employed to simplify product purification and allow for catalyst reuse. The use of greener oxidants like hydrogen peroxide in the presence of iron porphyrin catalysts has shown promise for the epoxidation of aromatic rings, a potential avenue for functionalizing this compound. nih.gov
Investigation of Asymmetric Transformations Involving the Compound
The field of asymmetric catalysis offers powerful tools for the synthesis of chiral molecules, which are of paramount importance in pharmaceuticals and materials science. Given that this compound is a prochiral molecule, its engagement in asymmetric transformations is a significant and unexplored area of research.
Future studies could focus on the enantioselective functionalization of this compound. For example, an asymmetric Suzuki-Miyaura or Negishi cross-coupling reaction at one of the two bromine atoms would generate a chiral, atropisomeric biaryl system. This would require the development of highly effective chiral ligands that can induce high enantioselectivity.
Another avenue for investigation is the asymmetric reduction of the aromatic ring. While the Birch reduction of benzene (B151609) derivatives is well-known, achieving high enantioselectivity in the reduction of substituted benzenes remains a challenge. youtube.comyoutube.com Developing catalytic systems for the enantioselective hydrogenation or transfer hydrogenation of this compound could lead to novel chiral building blocks.
Potential in Supramolecular Chemistry and Crystal Engineering
The presence of multiple halogen atoms on the benzene ring makes this compound a highly promising candidate for applications in supramolecular chemistry and crystal engineering. sigmaaldrich.comscbt.com Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, and its strength is influenced by the nature of the halogen and the electron-withdrawing character of the molecule. lookchem.comlookchem.com
The bromine and chlorine atoms in this compound can act as halogen bond donors, while the fluorine atom is generally a poor halogen bond donor. This differential ability to form halogen bonds could be exploited to direct the self-assembly of this molecule into well-defined supramolecular structures. bldpharm.comresearchgate.net Researchers could investigate the co-crystallization of this compound with various halogen bond acceptors to form novel cocrystals with interesting properties, such as liquid crystals or materials with specific electronic or optical characteristics. nih.govguidechem.com
The formation of supramolecular nanotubes and other complex architectures through halogen bonding interactions has been demonstrated for other halogenated molecules and represents a promising future direction for this compound. youtube.com The ability to form a multitude of weak and dispersive interactions, including halogen bonds, can also be a key feature in designing flexible organic crystals. sigmaaldrich.com
Q & A
Q. What are the recommended safety protocols for handling 1,5-Dibromo-2-chloro-3-fluorobenzene in laboratory settings?
Methodological Answer: This compound is expected to exhibit hazards similar to structurally related brominated/chlorinated aromatics, including acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) . Key precautions include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of vapors or dust.
- First Aid: For skin contact, wash immediately with water for ≥15 minutes; for inhalation, move to fresh air and seek medical attention if symptoms persist .
- Storage: In airtight containers away from oxidizers, under inert gas if reactive.
Q. What synthetic routes are commonly employed for the preparation of this compound?
Methodological Answer: Synthesis typically involves sequential halogenation. A plausible route:
Fluorination: Start with 1,3-dichlorobenzene. Introduce fluorine via Balz-Schiemann reaction (diazotization with NaNO₂/HBF₄).
Bromination: Use FeBr₃ or AlBr₃ as catalysts to brominate at positions 1 and 3.
Chlorination: Electrophilic chlorination (Cl₂/FeCl₃) at position 2 .
Key Considerations:
- Monitor reaction temperatures (e.g., bromination at 0–5°C to avoid over-halogenation).
- Purify via column chromatography (silica gel, hexane/ethyl acetate) .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Expect aromatic proton signals in the δ 7.2–7.8 ppm range (split due to adjacent halogens).
- ¹³C NMR: Peaks for carbons bonded to Br (~110 ppm) and Cl/F (~150 ppm).
- Gas Chromatography (GC): Purity >97% (retention time comparison with standards) .
- Elemental Analysis: Match calculated vs. observed C/H/Br/Cl/F ratios (±0.3%).
Advanced Research Questions
Q. What strategies can mitigate regioselectivity challenges during functionalization reactions involving this compound?
Methodological Answer: The electron-withdrawing halogens create a meta-directing electronic environment. To achieve selective functionalization:
- Protecting Groups: Temporarily block reactive sites (e.g., silyl groups for Suzuki couplings).
- Directed Ortho-Metalation: Use LiTMP (lithium tetramethylpiperidide) to deprotonate specific positions, guided by fluorine’s strong inductive effect .
- Cross-Coupling Catalysts: Pd(PPh₃)₄ for Suzuki-Miyaura reactions at less hindered positions .
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Deficient Aromatic System: Halogens reduce electron density, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings.
- Steric Effects: Bulky halogens at positions 1, 2, and 5 may hinder catalyst access.
- Optimization Example: For Buchwald-Hartwig amination, use BrettPhos-Pd-G3 precatalyst to overcome steric hindrance .
Q. What computational approaches are effective in predicting the reactivity and stability of this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., DMF vs. THF) to optimize reaction conditions.
- Thermodynamic Stability: Compute bond dissociation energies (BDEs) to assess susceptibility to hydrolysis or degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
